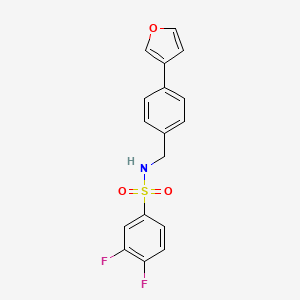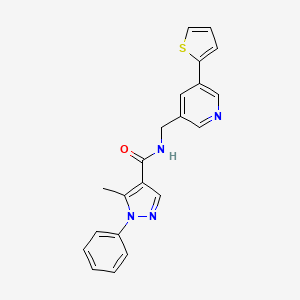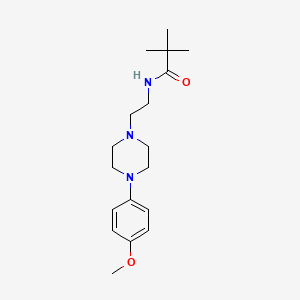
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with difluoro groups and a furan moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.
Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where the benzyl intermediate reacts with a furan derivative in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the benzyl-furan intermediate with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced sulfonamide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan and difluoro groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
3,4-difluoro-N-(2-(furan-3-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl linker instead of a benzyl group.
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzamide: Similar structure but with a benzamide group instead of a sulfonamide group.
Uniqueness
3,4-difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide is unique due to the combination of its difluoro, furan, and sulfonamide groups, which confer specific chemical and biological properties. The presence of the furan ring enhances its potential for electronic interactions, while the sulfonamide group provides strong hydrogen bonding capabilities, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
3,4-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c18-16-6-5-15(9-17(16)19)24(21,22)20-10-12-1-3-13(4-2-12)14-7-8-23-11-14/h1-9,11,20H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJQONUILLMFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)F)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2617377.png)

![3-(4-chloro-2-methylphenyl)-2-{[(2-methoxyphenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2617379.png)

![Bicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B2617383.png)
![2-(2,4-dichlorophenoxy)-N-[(2Z)-6-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2617385.png)
![(E)-3-(((furan-2-ylmethyl)imino)methyl)-9-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2617388.png)



![(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2617393.png)
